Cas no 97266-34-7 (1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one)
![1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one structure](https://ja.kuujia.com/scimg/cas/97266-34-7x500.png)
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one 化学的及び物理的性質
名前と識別子
-
- 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
- 3-(pyridin-2-ylmethyl)-1H-benzimidazol-2-one
- 1-(pyridin-2-ylmethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- IUNGQUVZQMMCAA-UHFFFAOYSA-N
- 1-(2-Pyridylmethyl)-benzimidazolin-2-one
- SCHEMBL4293641
- 1-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 97266-34-7
-
- インチ: InChI=1S/C13H11N3O/c17-13-15-11-6-1-2-7-12(11)16(13)9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,17)
- InChIKey: IUNGQUVZQMMCAA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)N=C(N2CC3=CC=CC=N3)O
計算された属性
- せいみつぶんしりょう: 225.090211983g/mol
- どういたいしつりょう: 225.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 45.2Ų
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11001823-1g |
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one |
97266-34-7 | 95+% | 1g |
$880 | 2024-07-19 | |
Chemenu | CM155600-1g |
1-(pyridin-2-ylmethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
97266-34-7 | 95% | 1g |
$709 | 2024-07-18 | |
Alichem | A029194694-1g |
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one |
97266-34-7 | 95% | 1g |
$714.00 | 2023-08-31 | |
Chemenu | CM155600-1g |
1-(pyridin-2-ylmethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
97266-34-7 | 95% | 1g |
$830 | 2021-06-08 |
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-oneに関する追加情報
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one: A Comprehensive Overview
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS No. 97266-34-7) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound, often referred to as benzimidazolone derivative, has garnered attention due to its unique structural properties and versatile applications. The molecule consists of a benzimidazolone core, which is fused with a pyridine ring, creating a heterocyclic structure that exhibits remarkable chemical stability and reactivity.
The synthesis of 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, leveraging techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the yield but also ensure the purity of the final product, making it suitable for high-end applications in pharmaceuticals and materials science.
One of the most notable features of this compound is its ability to act as a precursor for advanced materials. For instance, benzimidazolone derivatives have been extensively studied for their role in the formation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks are highly sought after due to their exceptional surface area, porosity, and tunable properties, which make them ideal for gas storage, catalysis, and sensing applications.
Recent research has also highlighted the potential of 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in the field of optoelectronics. The compound's ability to form self-assembled monolayers (SAMs) with high order and stability has opened new avenues for its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have demonstrated that incorporating this compound into device architectures can significantly improve charge transport properties and device efficiency.
In addition to its material science applications, this compound has shown promise in medicinal chemistry. Its unique structure allows for interactions with biological targets, making it a valuable lead compound for drug discovery. Researchers have explored its potential as an inhibitor of key enzymes involved in neurodegenerative diseases, such as β-secretase and acetylcholinesterase. Initial findings suggest that benzimidazolone derivatives may exhibit favorable pharmacokinetic profiles, paving the way for further preclinical studies.
The environmental impact of 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has also been a topic of interest. Recent studies have investigated its biodegradability and toxicity under various conditions. Results indicate that the compound exhibits low toxicity to aquatic organisms, which is crucial for its potential use in industrial applications where environmental safety is a priority.
From a manufacturing standpoint, the production scale-up of this compound requires careful consideration of process optimization and cost-effectiveness. Advances in continuous-flow synthesis and green chemistry practices have significantly reduced the environmental footprint associated with its production. These innovations align with global efforts to promote sustainable manufacturing practices across industries.
In conclusion, 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS No. 97266-34-7) stands out as a versatile and multifunctional compound with applications spanning materials science, optoelectronics, medicinal chemistry, and environmental studies. Its unique structural properties, coupled with recent advancements in synthesis and application development, position it as a key player in future technological innovations.
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